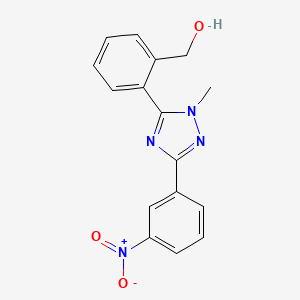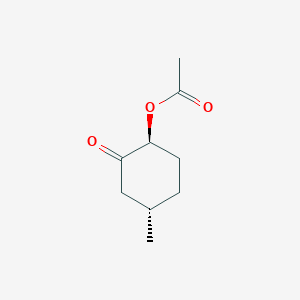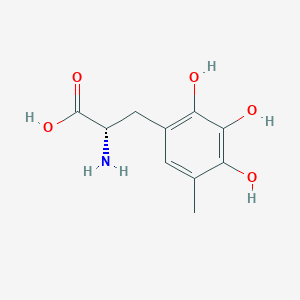
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of hydrazine derivatives: with carbonyl compounds.
1,3-dipolar cycloaddition: reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation products: Oxidized triazole derivatives.
Reduction products: Amino-triazole derivatives.
Substitution products: Various substituted triazole compounds.
Applications De Recherche Scientifique
1H-1,2,4-Triazole derivatives are widely studied for their applications in:
Chemistry: As building blocks for complex molecules.
Biology: As enzyme inhibitors and receptor agonists/antagonists.
Medicine: As antifungal, antibacterial, and anticancer agents.
Industry: As corrosion inhibitors and in polymer science.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves:
Binding to specific enzymes or receptors: , inhibiting their activity.
Interfering with cellular processes: such as DNA synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: Basic triazole structure.
1,2,4-Triazole-3-thiol: Contains a thiol group.
5-Nitro-1H-1,2,4-triazole: Contains a nitro group.
Uniqueness
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is unique due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
61323-55-5 |
|---|---|
Formule moléculaire |
C8H8N4O3S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
1-methyl-3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-7(9-8(10-11)16-2)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
Clé InChI |
PBUJDNLHOOXUIR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)










![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
